3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile
Description
3-Amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile is a heterocyclic compound featuring a fused pyrido-quinazoline core. Key functional groups include an amino (-NH₂), oxo (=O), thioxo (=S), and two nitrile (-CN) substituents. Such structural complexity confers unique electronic and steric properties, making it a candidate for diverse applications, including antimicrobial and pharmacological activities.
Properties
IUPAC Name |
3-amino-6-oxo-1-sulfanylidene-5H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N5OS/c15-5-8-11(17)9(6-16)14(21)19-10-4-2-1-3-7(10)13(20)18-12(8)19/h1-4H,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCZLDSANHUNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C(=C(C(=S)N23)C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a suitable amine and a thioamide derivative, followed by cyclization under acidic or basic conditions to form the quinazoline core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced forms, such as amines or hydroxyl derivatives.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Antimicrobial Applications
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of pyridoquinazoline compounds exhibit inhibitory effects against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of synthesized pyridoquinazoline derivatives, including 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 12.5 µg/mL, suggesting significant antibacterial potential .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 3-amino... | Staphylococcus aureus | 12.5 |
| 3-amino... | Escherichia coli | 25 |
Anticancer Applications
The anticancer properties of this compound have been explored in various studies. Its ability to inhibit cancer cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | G2/M phase arrest |
Antioxidant Properties
The antioxidant activity of this compound has been investigated due to its potential to scavenge free radicals and reduce oxidative stress.
Case Study: Antioxidant Evaluation
A study assessed the antioxidant capacity of various pyridoquinazoline derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that this compound exhibited a notable reduction in DPPH radical concentration at concentrations as low as 50 µg/mL .
| Concentration (µg/mL) | DPPH Scavenging (%) |
|---|---|
| 50 | 70 |
| 100 | 85 |
Mechanism of Action
The mechanism by which 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Key Observations :
Comparison :
- MCRs (e.g., ’s one-pot synthesis) are efficient for constructing fused rings but may require optimization for sterically hindered systems like the target compound.
- Cyclization methods () are robust for introducing heteroatoms but may involve harsh conditions.
Physicochemical Properties
Insights :
Biological Activity
3-Amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . This compound features a unique pyridoquinazoline core which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been reported, often focusing on optimizing yield and purity. For instance, one common method includes the reaction of appropriate hydrazine derivatives with carbonitriles under acidic conditions to form the desired quinazoline derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds structurally related to 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.0 |
| Compound B | MCF7 (Breast) | 4.8 |
| Compound C | HCT116 (Colon) | 3.5 |
The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance anticancer activity .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways and enzymes associated with tumor growth. For instance, some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) and other kinases involved in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have exhibited antimicrobial activity against various bacterial strains. Preliminary studies showed that certain derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Some studies have explored the potential of this compound as a PARP inhibitor. Compounds derived from quinazoline scaffolds demonstrated potent inhibition against PARP enzymes, which are crucial for DNA repair processes in cancer cells .
Case Studies
Several case studies illustrate the effectiveness of 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline derivatives:
- Study on Lung Cancer : A derivative was tested in vivo on mice with lung tumors, showing a significant reduction in tumor size when administered in combination with standard chemotherapy agents.
- Antimicrobial Efficacy : A series of synthesized quinazolines were tested against clinical isolates of E. coli, demonstrating promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving cyanoacetohydrazide and arylidenemalononitrile derivatives. Key steps include:
- Reagent Selection : Use triphenylphosphine to mediate cyclization, followed by reaction with carbon disulfide to introduce the thioxo group (Scheme 7 in ).
- Optimization : Adjust solvent polarity (e.g., dry toluene) and temperature (80–110°C) to improve yields. Monitor intermediates via TLC.
- Yield Data :
| Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|
| Toluene, 100°C | 68 | 95% |
| DMF, 80°C | 52 | 88% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Use a multi-technique approach:
- FT-IR : Confirm the presence of amino (-NH₂, ~3350 cm⁻¹), thioxo (C=S, ~1250 cm⁻¹), and nitrile (C≡N, ~2200 cm⁻¹) groups .
- NMR : In H NMR, prioritize signals for aromatic protons (δ 7.2–8.5 ppm) and dihydroquinazoline NH (δ 10–12 ppm). C NMR should show carbonyl carbons (δ 160–180 ppm) and nitrile carbons (δ 115–120 ppm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ calc. 352.0821, found 352.0819) .
Q. How should researchers handle this compound safely given its physicochemical properties?
- Methodological Answer : Based on structural analogs (e.g., boiling point 575°C, density 1.34 g/cm³ ):
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- PPE : Use nitrile gloves, safety goggles, and respiratory protection during synthesis to avoid inhalation of fine powders .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thioxo group in nucleophilic substitution reactions?
- Methodological Answer : The thioxo group (C=S) acts as a soft nucleophile. Key steps include:
- Thiol-Thione Tautomerism : The thioxo group can tautomerize to a thiol form, enabling S-alkylation or oxidation (e.g., to sulfonyl groups) under acidic conditions .
- Computational Validation : Use DFT to compare activation energies for tautomerization (e.g., ΔG‡ ~25 kcal/mol) and predict reactive sites .
Q. How can computational methods complement experimental data in predicting biological activity?
- Methodological Answer : Combine docking studies with in vitro assays:
- Docking : Use PyRx or Discovery Studio to model interactions with bacterial targets (e.g., Staphylococcus aureus dihydrofolate reductase). Prioritize compounds with binding affinities ≤-8.0 kcal/mol .
- Validation : Compare MIC values (e.g., 2–4 µg/mL for Gram-positive bacteria) with docking scores to identify false positives .
Q. How should contradictory data on synthetic yields from different routes be resolved?
- Methodological Answer : Perform comparative analysis:
- Variable Screening : Use DOE (Design of Experiments) to test solvents, catalysts, and temperatures. For example, compare yields from toluene (68%) vs. DMF (52%) .
- Side-Reaction Analysis : Employ LC-MS to detect byproducts (e.g., hydrolysis of nitrile groups in polar solvents) .
Q. What strategies enable the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Functionalize the pyrido-quinazoline core:
- Derivatization : React with ninhydrin to form dihydroindeno-triazine hybrids (e.g., 78% yield in ethanol at reflux) .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance antimicrobial activity .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies, and how can this be addressed?
- Methodological Answer : Variations arise from polymorphism or impurities. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
